8-Methoxycinnoline
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Overview
Description
8-Methoxycinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by a methoxy group attached to the eighth position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxycinnoline typically involves the reaction of 2-amino-3-methoxyacetophenone with suitable reagents. One common method includes the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium acetate and methylene chloride to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxycinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted cinnolines.
Scientific Research Applications
8-Methoxycinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: It finds applications in the development of advanced materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 8-Methoxycinnoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer activity. Additionally, it can inhibit specific enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Cinnoline: The parent compound without the methoxy group.
4-Methoxycinnoline: A similar compound with the methoxy group at the fourth position.
8-Hydroxyquinoline: Another heterocyclic compound with a hydroxyl group instead of a methoxy group.
Uniqueness: 8-Methoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the eighth position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
8-methoxycinnoline |
InChI |
InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-6-10-11-9(7)8/h2-6H,1H3 |
InChI Key |
HCCQHDMJYXTCMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=NC=C2 |
Origin of Product |
United States |
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